

Technical Guide: Sourcing & Application of 1-Ethyl-5-nitropyrazole-4-methanol

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Compound of Interest

Compound Name: *(1-Ethyl-5-nitro-pyrazol-4-yl)methanol*

Cat. No.: *B14784017*

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Part 1: Chemical Identity & Strategic Significance

In drug discovery, the pyrazole scaffold is ubiquitous, but the specific substitution pattern of 1-Ethyl-5-nitropyrazole-4-methanol represents a specialized "handle" for structure-activity relationship (SAR) studies. Unlike the more common 4-nitro or 3-nitro isomers, the 5-nitro-4-hydroxymethyl motif offers unique steric and electronic properties, often used to fine-tune binding affinity in kinase inhibitors or as a precursor for energetic materials.

Core Chemical Data

Property	Specification
Chemical Name	(1-Ethyl-5-nitro-1H-pyrazol-4-yl)methanol
CAS Number	1526291-63-0
Molecular Formula	C ₆ H ₉ N ₃ O ₃
Molecular Weight	171.15 g/mol
Key Functional Groups	Primary Alcohol (C4), Nitro (C5), N-Ethyl (N1)
Physical State	Pale yellow to off-white solid
Solubility	Soluble in DMSO, Methanol, DCM; Sparingly soluble in water



Critical Note on Isomerism: Do not confuse this with (1-Ethyl-3-nitro-1H-pyrazol-4-yl)methanol. The position of the nitro group (C5 vs C3) drastically alters the electronic environment of the alcohol and the metabolic stability of the ring. The 5-nitro isomer is synthetically less accessible, impacting both price and lead time.

Part 2: Sourcing Strategy & Market Landscape

This compound is not a commodity chemical. It is a Tier 3 Building Block—typically available from specialized heterocyclic catalog houses or via custom synthesis.

Primary Suppliers & Availability

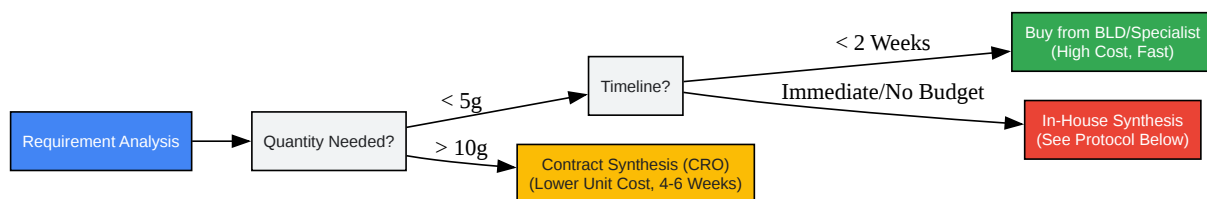
Based on current chemical registries, the following suppliers are verified sources. Note that "In Stock" often implies a 1-2 week lead time for re-analysis.

Supplier	Catalog ID	Availability Status	Estimated Pricing (USD)*
BLD Pharm	BD01495015	Stock / Rapid Synthesis	\$150 - \$250 / 1g
Chem-Impex	Inquire	Custom Synthesis	\$300+ / 1g
Enamine	Inquire	Make-on-Demand (4-6 wks)	Tiered (lower per-gram at 10g+)
Sigma-Aldrich	Not Listed	Unlikely to carry specific isomer	N/A

*Prices are estimates based on similar nitro-pyrazole building blocks and are subject to market volatility.

Sourcing Decision Matrix

Use the following logic to determine your sourcing path.



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Figure 1: Decision tree for sourcing 1-Ethyl-5-nitropyrazole-4-methanol based on project constraints.

Part 3: Technical Synthesis & Quality Control

If commercial supply is unavailable or cost-prohibitive, the synthesis of this compound requires navigating a classic regioselectivity challenge.

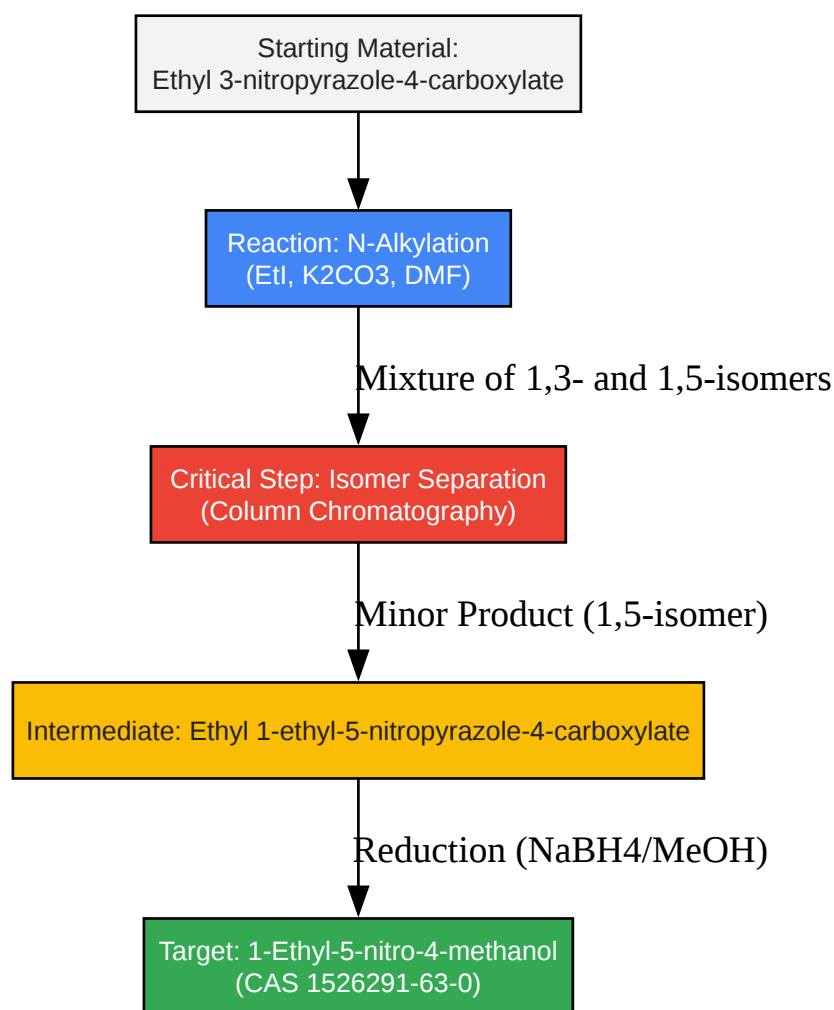
The "Isomer Challenge"

The primary difficulty in manufacturing CAS 1526291-63-0 is the N-alkylation of 3(5)-nitropyrazoles.

- Tautomerism: The starting material, 3-nitropyrazole-4-carboxylate, exists in equilibrium between the 3-nitro and 5-nitro forms.
- Alkylation Bias: Alkylation with ethyl iodide typically favors the 1-ethyl-3-nitro isomer (sterically less hindered, thermodynamically preferred) over the desired 1-ethyl-5-nitro isomer.
- Consequence: The 5-nitro isomer is often the minor product (approx. 1:4 ratio), requiring careful chromatographic separation. This yield loss drives the high commercial price.

Validated Synthetic Route

To synthesize this in-house, follow this retrosynthetic logic:



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Figure 2: Synthetic pathway highlighting the critical isomer separation step.

Quality Assurance: How to Validate the Product

When receiving a shipment, you must verify the regiochemistry. A standard ^1H NMR is sufficient if you know what to look for.

- NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.
 - 1-Ethyl-5-nitro: Strong NOE correlation between the N-Ethyl protons and the C4-hydroxymethyl protons (or C4-H if unfunctionalized). The Nitro group at C5 pushes the ethyl group away, but the spatial proximity to C4 confirms the N1 position relative to the substituents.

- Differentiation: In the 1-ethyl-3-nitro isomer, the N-Ethyl protons will show NOE with the C5-H (if present). Since C4 is substituted, look for the absence of shielding effects typical of the nitro group.
- ¹³C NMR Shift: The carbon atoms adjacent to the nitro group will be significantly deshielded. Compare C3 and C5 shifts against predicted values for 1,3 vs 1,5 substitution.

Part 4: Handling & Safety[5]

While pyrazoles are generally stable, the nitro functionality introduces specific handling requirements.

- Energetic Potential: Low. Unlike polynitropyrazoles used in explosives, this mono-nitro derivative with a hydroxymethyl group is not classified as an explosive. However, avoid heating bulk quantities (>10g) to dryness without thermal analysis (DSC).
- Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen). The primary alcohol is susceptible to slow oxidation to the aldehyde if exposed to air/light over months.
- Solubility: Dissolve in DMSO for biological assays. For chemical reactions, dry THF or DCM are suitable solvents.

References

- PubChem Database. (2025).[1] Compound Summary: Nitropyrazole Derivatives. National Library of Medicine. Retrieved from [[Link](#)]
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Sources

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- [2. atlantis-press.com \[atlantis-press.com\]](#)
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